molecular formula C22H19NO3 B187946 N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide CAS No. 5809-40-5

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide

Cat. No. B187946
CAS RN: 5809-40-5
M. Wt: 345.4 g/mol
InChI Key: YMZJURMLYCCXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits in treating various mental health conditions.

Mechanism Of Action

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide acts on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide may help improve mood and reduce anxiety.

Biochemical And Physiological Effects

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in stress response and social bonding.

Advantages And Limitations For Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide is a Schedule I drug, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide. One area of interest is the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide in treating other mental health conditions, such as addiction and social anxiety. Another area of interest is the development of safer and more effective forms of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide for therapeutic use. Additionally, more research is needed to understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide use on the brain and body.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide can be synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be used for research purposes.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been shown to increase feelings of empathy and connectedness, which may help individuals with PTSD process traumatic experiences and improve their mental health.

properties

CAS RN

5809-40-5

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H19NO3/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24)

InChI Key

YMZJURMLYCCXKL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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